4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethoxy]-N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,5-oxadiazol-3-amine
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Overview
Description
4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethoxy]-N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,5-oxadiazol-3-amine is a complex organic compound featuring a pyrazole and oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethoxy]-N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,5-oxadiazol-3-amine typically involves multiple steps. One common approach is the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate aldehyde to form an intermediate, which is then reacted with an oxadiazole derivative under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethoxy]-N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide[][3].
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride[][3].
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically conducted under controlled temperatures and pH to ensure the desired product formation[3][3].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines[3][3].
Scientific Research Applications
4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethoxy]-N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,5-oxadiazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethoxy]-N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar chemical properties.
1,2,5-Oxadiazole: A related oxadiazole compound with comparable reactivity.
Uniqueness
4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethoxy]-N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,5-oxadiazol-3-amine is unique due to its combined pyrazole and oxadiazole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[2-(3,5-dimethylpyrazol-1-yl)ethoxy]-N-[(3,5-dimethylpyrazol-1-yl)methyl]-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O2/c1-10-7-12(3)21(17-10)5-6-23-15-14(19-24-20-15)16-9-22-13(4)8-11(2)18-22/h7-8H,5-6,9H2,1-4H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYSBKAUQRZZKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCOC2=NON=C2NCN3C(=CC(=N3)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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